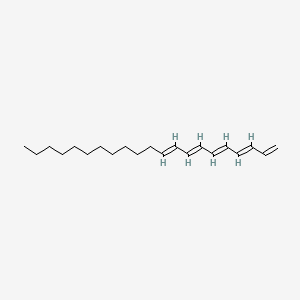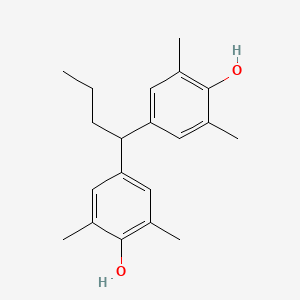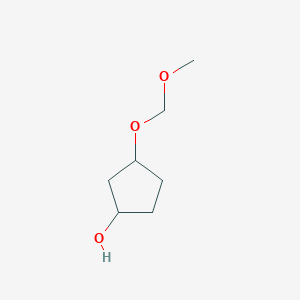
3-(Methoxymethoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethoxy)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a methoxymethoxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)cyclopentan-1-ol typically involves the preparation of racemic 3-ethynyl-4-(methoxymethoxy)cyclopentan-1-ol from allyloxy cyclopentyl methanol. This intermediate is then transformed to the aldehyde and subsequently, under Seyferth–Gilbert conditions, the ethynyl group is installed at the cyclopentane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing standard organic reactions such as oxidation, reduction, and substitution.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethoxy)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives.
Applications De Recherche Scientifique
3-(Methoxymethoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also engage in various biochemical reactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring and a hydroxyl group.
Cyclopent-2-en-1-ol: Another related compound with a cyclopentene ring and a hydroxyl group.
Uniqueness
3-(Methoxymethoxy)cyclopentan-1-ol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
3-(methoxymethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-5-10-7-3-2-6(8)4-7/h6-8H,2-5H2,1H3 |
Clé InChI |
GPWOOBCIAQGRRK-UHFFFAOYSA-N |
SMILES canonique |
COCOC1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


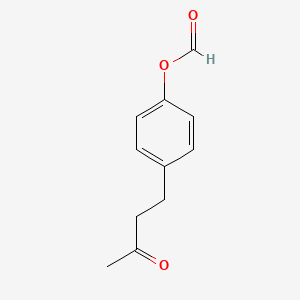
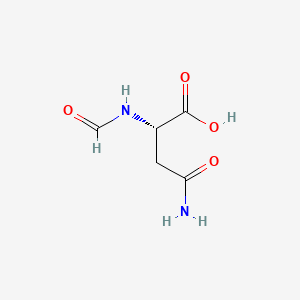



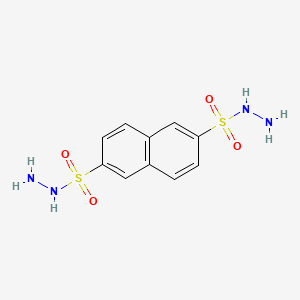

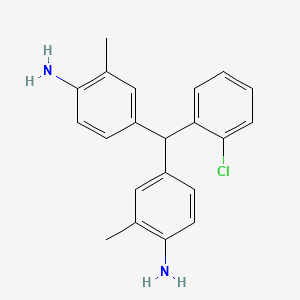
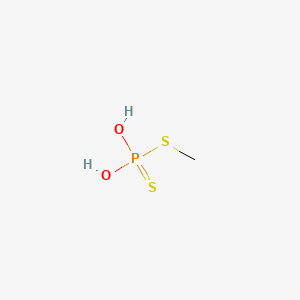
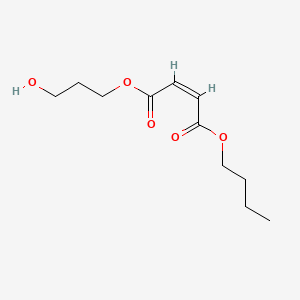
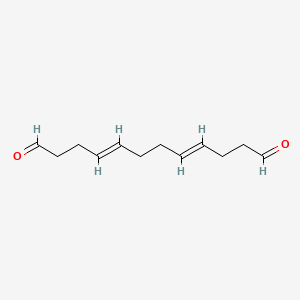
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
